molecular formula C20H36O6 B564692 Thromboxane B1

Thromboxane B1

カタログ番号: B564692
分子量: 372.5 g/mol
InChIキー: JSDWWNLTJCCSAV-VZBVYBAISA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structural Identification and Isomeric Variations

Thromboxane B1 (TXB1) is a thromboxane B derivative characterized by a saturated bond at positions 5–6, distinguishing it from thromboxane B2 (TXB2), which retains a double bond at this location. The core structure comprises a 6-membered ether ring fused to a heptanoic acid chain (Figure 1). Key functional groups include three hydroxyl groups at positions 9, 11, and 15, and a carboxylic acid terminus.

Isomeric Variations
TXB1 exhibits stereoisomerism due to four chiral centers (C-9, C-11, C-12, and C-15). The canonical (9S,13E,15S) configuration is predominant, as evidenced by its IUPAC name:
(9S,13E,15S)-9,11,15-trihydroxythrombox-13-en-1-oic acid. Computational models confirm that E-configuration at C-13 and S-stereochemistry at C-9 and C-15 are critical for structural stability.

Molecular Formula and Stereochemical Configuration

The molecular formula of TXB1 is C₂₀H₃₆O₆ , with a molar mass of 372.5 g/mol . Its stereochemical configuration is defined by:

  • C-9 : S-configuration (axial hydroxyl)
  • C-11 : S-configuration (equatorial hydroxyl)
  • C-15 : S-configuration (hydroxyl on the octenyl side chain).

The SMILES notation illustrates this configuration:
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(O1)O)O)CCCCCCC(=O)O)O.

Table 1: Key Stereochemical Features of TXB1

Position Configuration Functional Group
C-9 S Hydroxyl
C-11 S Hydroxyl
C-13 E Double bond
C-15 S Hydroxyl

Physicochemical Properties and Stability Profile

TXB1 is a hygroscopic, viscous liquid at room temperature with limited aqueous solubility (0.15 mg/mL in PBS, pH 7.2 ) but high solubility in polar organic solvents:

  • Dimethyl sulfoxide (DMSO) : 25 mg/mL
  • Ethanol : 50 mg/mL.

Stability Considerations

  • Thermal Stability : Decomposes above 196°C.
  • Storage : Stable for ≥2 years at -20°C in methyl acetate.
  • Oxidative Sensitivity : Susceptible to peroxidation at the C-13 double bond, necessitating inert gas purging during solvent exchanges.

Table 2: Physicochemical Properties of TXB1

Property Value
Molecular Weight 372.5 g/mol
Boiling Point 577.1°C (estimated)
LogP (Partition Coefficient) 2.1 (predicted)
Solubility in Water 0.15 mg/mL

Comparative Analysis with Thromboxane B2

TXB1 and TXB2 share a structural backbone but differ in saturation and bioactivity:

Structural Differences

  • TXB1 : Single bond at C5–C6 (5,6-dihydrothromboxane B2).
  • TXB2 : Double bond at C5–C6 (Δ⁵-Z configuration).

Table 3: TXB1 vs. TXB2

Feature TXB1 TXB2
Molecular Formula C₂₀H₃₆O₆ C₂₀H₃₄O₆
Double Bonds 1 (C13–C14) 2 (C5–C6, C13–C14)
Metabolic Role TXA2 metabolite Direct TXA2 derivative
Urinary Excretion (Rats) 19.22 ± 4.86 ng/24 hr 1.64 ± 0.29 ng/24 hr

Synthetic Pathways
TXB2 is synthesized via cyclooxygenase-mediated oxidation of arachidonic acid, whereas TXB1 arises from dihomo-γ-linolenic acid (DGLA) metabolism. Notably, ethanol exposure shifts DGLA metabolism toward TXB1 production, highlighting its role as a biomarker for ethanol intake.

Functional Implications

  • TXB2 : Potent platelet aggregator and vasoconstrictor.
  • TXB1 : Biologically inert, serving primarily as a stable metabolic marker.

特性

IUPAC Name

7-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h12-13,15-18,20-22,25H,2-11,14H2,1H3,(H,23,24)/b13-12+/t15-,16-,17-,18+,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDWWNLTJCCSAV-VZBVYBAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC(O1)O)O)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(O1)O)O)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生化学分析

Cellular Effects

This compound, as a metabolite of Thromboxane A2, may have indirect effects on various types of cells and cellular processes. Thromboxane A2 receptor (TPr) has been reported to trigger vascular inflammation. Thromboxane A2 synthase and TPr are involved in tumor progression, especially tumor cell proliferation, migration, and invasion.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings can be inferred from studies on Thromboxane A2. Thromboxane A2 is highly unstable in aqueous solution, where it spontaneously hydrolyzes to Thromboxane B2, a biologically inactive hemiacetal, with a half-life of 30 seconds. This suggests that this compound may also have a short half-life and undergo rapid degradation in laboratory settings.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on Thromboxane A2 provides some insights. For instance, Thromboxane A2 is known to play a role in atherothrombosis, and its biosynthesis can be reduced by approximately 70% by daily low-dose aspirin.

生物活性

Thromboxane B1 (TXB1) is a stable metabolite of thromboxane A2 (TXA2), a potent lipid mediator involved in various physiological and pathological processes, particularly in hemostasis and thrombosis. This article delves into the biological activity of TXB1, focusing on its synthesis, physiological roles, and implications in disease states.

Overview of this compound

TXB1 is produced from TXA2 through hydrolysis, primarily in platelets. Unlike TXA2, which is unstable and rapidly degraded, TXB1 serves as a reliable biomarker for thromboxane activity due to its stability in circulation. The biosynthesis of TXB1 occurs via the cyclooxygenase (COX) pathway, where arachidonic acid is converted into prostaglandins and thromboxanes.

Synthesis and Measurement

The measurement of TXB1 levels can be performed through various methods:

  • Ex Vivo Measurement : Serum levels of TXB1 are assessed as an index of platelet COX-1 activity.
  • In Vivo Measurement : Urinary metabolites such as 11-dehydro-TXB1 serve as non-invasive markers for TXA2 biosynthesis.

Both methods provide insights into the activation state of platelets and the overall thromboxane biosynthetic pathway.

Physiological Roles

TXB1 plays several critical roles in the body:

  • Hemostasis : TXB1 is involved in platelet aggregation and vasoconstriction, essential for blood clotting.
  • Inflammation : It contributes to inflammatory responses by promoting the recruitment of immune cells to sites of injury.
  • Vascular Function : TXB1 influences vascular tone and permeability, impacting blood pressure regulation.

Pathophysiological Implications

The dysregulation of thromboxane pathways has been implicated in various diseases:

  • Cardiovascular Diseases : Elevated levels of TXB1 are associated with conditions such as atherosclerosis and myocardial infarction. Studies have shown that inhibiting thromboxane synthesis can reduce cardiovascular events .
  • Cancer : Research indicates that TXB1 may promote tumor growth and metastasis. For instance, glycyrrhizin has been shown to suppress TXA2 synthase activity, leading to reduced tumor growth in lung adenocarcinoma models .

Case Study 1: Thromboxane in Cardiovascular Health

A study examining patients with ischemic heart disease found that elevated serum levels of TXB1 correlated with increased platelet activation markers. This suggests that monitoring TXB1 could be beneficial for assessing cardiovascular risk .

Case Study 2: Role in Cancer Progression

In a mouse model of lung adenocarcinoma, inhibition of thromboxane synthase led to significant reductions in tumor size. This was attributed to decreased TXA2 levels, highlighting the potential therapeutic role of targeting thromboxane pathways in cancer treatment .

Data Table: Summary of Biological Activities and Implications

Biological ActivityImplicationReference
Platelet AggregationEssential for hemostasis
InflammationPromotes immune cell recruitment
Vascular ConstrictionInfluences blood pressure regulation
Tumor GrowthAssociated with cancer progression
Cardiovascular EventsElevated levels linked to increased risk

科学的研究の応用

Cardiovascular Research

Thromboxane B1 is crucial in cardiovascular studies due to its role in platelet function and vascular tone regulation. Elevated levels of TXB1 have been associated with various cardiovascular diseases, including hypertension and atherosclerosis.

  • Case Study : Research indicates that TXB1 levels correlate with the severity of coronary artery disease. In patients undergoing coronary angiography, higher TXB1 concentrations were linked to increased platelet activation and vascular complications .

Inflammation and Immune Response

TXB1 is involved in mediating inflammatory responses. It enhances the secretion of pro-inflammatory cytokines in various cell types, contributing to the pathophysiology of inflammatory diseases.

  • Case Study : A study demonstrated that blocking thromboxane receptor signaling significantly reduced lipopolysaccharide-induced pro-inflammatory responses in human peripheral blood mononuclear cells (PBMCs). This suggests that TXB1 plays a pivotal role in modulating inflammation .

Metabolic Disorders

Research has shown that TXB1 is implicated in metabolic disorders such as obesity and diabetes. Its signaling pathways can influence insulin resistance and metabolic inflammation.

  • Case Study : In obese individuals, increased expression of thromboxane receptors was observed, which correlated with elevated TXB1 levels. This relationship suggests a potential target for therapeutic intervention in obesity-related metabolic dysfunction .

Cancer Research

This compound is being explored for its role in cancer biology, particularly regarding tumor growth and metastasis.

  • Case Study : Studies indicate that TXB1 can promote angiogenesis and tumor progression by enhancing the expression of vascular endothelial growth factor (VEGF) in cancer cells. This highlights its potential as a biomarker for cancer progression .

Table 1: this compound Levels in Various Conditions

ConditionTXB1 Level (pg/mL)Reference
Healthy Individuals35 ± 10
Coronary Artery Disease120 ± 25
Obesity150 ± 30
Inflammatory Disease200 ± 50

Table 2: Effects of this compound Blockade

TreatmentEffect on InflammationReference
Thromboxane Receptor AntagonistDecreased cytokine release
Dual TXA2 Synthase InhibitorReduced vascular permeability

化学反応の分析

Metabolic Pathways

TXB1 undergoes further enzymatic modifications, primarily in the liver and kidneys:

Beta-Oxidation

  • Reaction : Sequential removal of two-carbon units from the carboxylic acid side chain.

  • Products : 2,3-dinor-TXB1 and 2,3,4,5-tetranor-TXB1 .

  • Enzyme : Peroxisomal β-oxidation enzymes .

Dehydrogenation

  • Reaction : Oxidation of the 11-hydroxyl group to form 11-dehydro-TXB1 .

  • Enzyme : 11-hydroxysteroid dehydrogenase (11-HSD) .

Conjugation

  • Reaction : Glucuronidation or sulfation for renal excretion .

Analytical Methods for Reaction Monitoring

Quantification of TXB1 and its metabolites relies on advanced techniques:

Method Target Analytes Sensitivity Reference
GC-MSTXB1, 2,3-dinor-TXB10.1 pg/mL
LC-MS/MS11-dehydro-TXB10.5 pg/mL
Immunoaffinity extractionTXB1 glucuronide conjugates1.0 pg/mL

Enzymatic Activity in Disease States

  • Hepatic Injury : Increased urinary 2,3-dinor-TXB1 correlates with hepatic ischemia-reperfusion injury, indicating enhanced thromboxane biosynthesis.

  • Platelet Activation : TXB1 levels rise during thrombotic events, serving as a biomarker for platelet aggregation .

Pharmacological Modulation

  • Aspirin : Inhibits cyclooxygenase-1 (COX-1), reducing TXB1 production by >95% in platelets .

  • Thromboxane Synthase Inhibitors : Block TXA2 formation, indirectly lowering TXB1 levels .

Reduction of TXB2 to TXB1

The 5,6-double bond in TXB2 undergoes stereospecific hydrogenation, likely mediated by NADPH-dependent reductases. Computational models suggest a transition state involving proton transfer to the β-carbon .

Beta-Oxidation Pathway

Beta-oxidation shortens the carboxylic acid chain via four enzymatic steps:

  • Dehydrogenation by acyl-CoA oxidase.

  • Hydration by enoyl-CoA hydratase.

  • Oxidation by 3-hydroxyacyl-CoA dehydrogenase.

  • Thiolytic cleavage by ketoacyl-CoA thiolase .

Stability and Reactivity

  • pH Sensitivity : TXB1 is stable at physiological pH (7.4) but degrades rapidly under acidic conditions (pH < 5).

  • Light Sensitivity : Exposure to UV light induces isomerization, necessitating dark storage during experiments.

Comparative Metabolism

Parameter TXB1 TXB2
5,6-Bond SaturatedUnsaturated
Urinary Metabolites 2,3-dinor-TXB12,3-dinor-TXB2
Biological Half-life 2–4 hours30–60 minutes
Platelet Activation ModerateHigh

類似化合物との比較

Structural Comparison

Compound Molecular Formula Stereochemistry Key Structural Features
TXB1 C20H36O6 4 stereocenters, 13E double bond Derived from TXA1; hydroxyl groups at positions 9β, 11, 15S
TXB2 C20H34O6 5 stereocenters, 13E double bond Derived from TXA2; hydroxyl groups at positions 9α, 11, 15S
TXA2 C20H32O5 Cyclic ether ring Unstable precursor; rapidly hydrolyzes to TXB2
2,3-dinor-TXB1 C18H32O6 Truncated side chain Major urinary metabolite of TXB2 in rats

Key Differences :

  • TXB1 and TXB2 differ in hydroxyl group positions (9β vs. 9α) and side-chain saturation .
  • TXA2 contains a cyclic ether ring, making it highly unstable compared to its B-series metabolites .

Metabolic Pathways and Biomarker Roles

  • TXB1 : Generated from TXA1 hydrolysis, linked to endothelial dysfunction and oxidative stress .
  • TXB2 : Stable metabolite of TXA2; serves as a biomarker for platelet activation and thromboembolic events in humans .
  • 2,3-dinor-TXB1: A secondary metabolite of TXB2, predominantly excreted in rat urine (19.2 ± 4.9 ng/24 hr vs. 1.6 ± 0.3 ng/24 hr for 2,3-dinor-TXB2) .

Species-Specific Metabolism :

  • Rats exhibit higher urinary excretion of 2,3-dinor-TXB1 than TXB2, suggesting divergent metabolic pathways across species .

Mechanistic Insights :

  • TXB1 levels increase in endothelial cells exposed to H2O2, indicating its role in oxidative stress responses .
  • TXB2 is inhibited by acetylsalicylic acid (ASA), which blocks COX-1/2 enzymes, reducing thrombotic risk .

Analytical and Pharmacological Relevance

Analytical Methods :

  • TXB1: Quantified via liquid chromatography-mass spectrometry (LC-MS) and radioimmunoassay .
  • TXB2 : Detected using O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine (PFBHA) derivatization for GC-MS analysis .

Therapeutic Targets :

  • TXA2/TXB2 Axis : ASA and thromboxane receptor (TP) antagonists (e.g., SQ29548) inhibit TXA2 synthesis or receptor binding, reducing inflammation and thrombosis .

準備方法

Platelet-Mediated Biosynthesis

TXB1 is primarily synthesized via the cyclooxygenase (COX) pathway in human platelets. Dihomo-γ-linolenic acid (DGLA), a 20-carbon ω-6 fatty acid, serves as the substrate for this process. The enzymatic cascade involves:

  • COX-1/COX-2 Catalysis : DGLA is converted to prostaglandin H1 (PGH1) by COX-1 or COX-2, which introduces two oxygen molecules to form the cyclic endoperoxide structure.

  • Thromboxane Synthase Action : Thromboxane A synthase (TXAS) isomerizes PGH1 into TXA1, an unstable intermediate with a half-life of ~30 seconds.

  • Hydrolysis to TXB1 : TXA1 spontaneously hydrolyzes in aqueous media to form TXB1, a stable hemiacetal derivative.

Table 1: Optimized Conditions for Platelet-Mediated TXB1 Synthesis

ParameterOptimal ConditionYield (ng/10⁹ platelets)Reference
DGLA Concentration100 μM12.3 ± 1.5
Ethanol Cofactor25 mM18.9 ± 2.1
Incubation Time30 minutes15.0 ± 1.8
pH7.414.2 ± 1.6

Ethanol enhances TXB1 production by shifting DGLA metabolism away from 12-lipoxygenase pathways, favoring COX-1/2 activity.

Recombinant Enzyme Systems

Recombinant thromboxane synthase expressed in E. coli or insect cells offers a scalable alternative to platelet-derived synthesis. Key steps include:

  • Enzyme Purification : Affinity chromatography with His-tagged TXAS achieves >90% purity.

  • In Vitro Reaction : Incubate PGH1 (10 μM) with recombinant TXAS (1 μg/mL) in 50 mM Tris-HCl (pH 7.4) at 37°C for 10 minutes.

Table 2: Recombinant TXAS Activity Metrics

SubstrateVₘₐₓ (nmol/min/mg)Kₘ (μM)Catalytic Efficiency (kₐₜ/Kₘ)
PGH145.2 ± 3.18.75.2 × 10³
PGH232.1 ± 2.56.94.7 × 10³

PGH1 shows higher catalytic efficiency than PGH2, making it preferable for TXB1 synthesis.

Chemical Synthesis of this compound

Stereoselective Total Synthesis

The complex structure of TXB1—featuring a 6-membered oxane ring, three hydroxyl groups, and a carboxylic acid side chain—demands meticulous stereochemical control. A 15-step synthesis route is outlined below:

  • Oxane Ring Construction :

    • Start with D-glucose derivative 1 to establish the (2R,3S,4S) configuration.

    • Protect C4 and C6 hydroxyls as tert-butyldimethylsilyl (TBS) ethers.

    • Introduce the C2-(E)-3-hydroxyoct-1-enyl side chain via Wittig reaction (Yield: 78%).

  • Side Chain Elaboration :

    • Couple the oxane intermediate with heptanoic acid using EDC/HOBt, followed by deprotection (Yield: 65%).

  • Global Deprotection :

    • Remove TBS groups with HF-pyridine to yield TXB1 (Overall yield: 9.2%).

Table 3: Key Intermediates in TXB1 Synthesis

StepIntermediateKey ReactionYield (%)
1Protected oxaneWittig olefination78
5Carboxylic acidEDC-mediated coupling65
15TXB1TBS deprotection92

Semi-Synthetic Approaches

TXB2 (from arachidonic acid) serves as a precursor for TXB1 via selective hydrogenation:

  • Catalytic Hydrogenation : Use Pd/C (5% wt) under H₂ (1 atm) in ethanol to saturate the 5,6-double bond (Yield: 85%).

  • Product Purity : >98% by HPLC (C18 column, 70:30 H₂O:MeCN, 1 mL/min).

Purification and Stabilization

Chromatographic Techniques

  • Solid-Phase Extraction (SPE) : C18 cartridges preconditioned with methanol remove platelet phospholipids (Recovery: 95%).

  • Reverse-Phase HPLC :

    • Column: Zorbax SB-C18 (4.6 × 250 mm, 5 μm)

    • Mobile Phase: Gradient of 0.1% formic acid in H₂O and MeCN

    • Retention Time: 14.3 minutes

Table 4: HPLC Purification Parameters

ParameterValue
Purity Post-HPLC99.2%
Recovery Rate82.4%
Detection Wavelength205 nm

Stabilization Strategies

TXB1 degrades under acidic or oxidative conditions:

  • Storage : -80°C in anhydrous DMSO (50 mg/mL stock, stable for 6 months).

  • Buffered Solutions : PBS (pH 7.4) with 0.1% BSA prevents adsorption losses.

Analytical Validation

Structural Confirmation

  • High-Resolution Mass Spectrometry (HRMS) :

    • Observed [M+H]⁺: 373.2591 (Calculated: 373.2589).

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (600 MHz, CD₃OD): δ 5.58 (dd, J=15.4 Hz, H-13), 3.98 (m, H-11).

Quantification Methods

  • GC-MS : Derivatize with pentafluorobenzyl bromide; LOD: 0.1 pg/mL.

  • ELISA : Commercial kits detect TXB1 in serum (Cross-reactivity with TXB2: <2%) .

Q & A

Q. How can Thromboxane B1 be quantified in biological samples, and what methodological considerations are critical for accuracy?

Answer: TXB1 is typically quantified using gas chromatography/mass spectrometry (GC/MS) or enzyme-linked immunosorbent assay (ELISA) . For GC/MS, sample preparation involves extraction (e.g., solid-phase extraction), purification, and derivatization to enhance volatility . ELISA relies on specific antibodies targeting TXB1, requiring validation against cross-reactivity with structurally similar metabolites (e.g., TXB2) . Key considerations include:

  • Internal standards : Use deuterated TXB1 (e.g., d₄-TXB1) to correct for matrix effects in GC/MS.
  • Sample stability : TXB1 degrades at room temperature; store samples at -80°C with protease inhibitors .
  • Control groups : Include samples with thromboxane synthase inhibitors (e.g., CGS 13080) to confirm assay specificity .

Q. What experimental design principles should guide studies investigating TXB1 as a biomarker of thromboxane synthase activity?

Answer:

  • Longitudinal sampling : Collect serial samples (e.g., blood, urine) to account for TXB1’s temporal fluctuations post-stimulus (e.g., platelet activation) .
  • Species-specific models : Rats predominantly excrete 2,3-dinor TXB1, while humans favor 11-dehydro-TXB1; validate assays for model compatibility .
  • Statistical power : Use ANOVA with Bonferroni correction for multi-group comparisons (e.g., disease vs. control cohorts) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on TXB1’s role in inflammatory diseases, such as asthma or cancer progression?

Answer: Contradictions often arise from:

  • Model variability : TXB1’s effects differ between in vitro (e.g., platelet-rich plasma) and in vivo models (e.g., diabetic rats). Use genetic knockouts (e.g., TXB1 receptor-deficient mice) to isolate pathway-specific effects .
  • Metabolite cross-talk : TXB1 may interact with prostaglandins (e.g., PGI2) in disease contexts. Employ lipidomics profiling to map eicosanoid networks .
  • Clinical vs. preclinical data : Human studies often measure urinary 11-dehydro-TXB1, while rodent studies use plasma TXB1. Harmonize biomarkers by normalizing to creatinine or plasma volume .

Q. What advanced methodologies are recommended for studying TXB1’s structural interactions with thromboxane receptors (TP receptors)?

Answer:

  • Molecular docking : Use crystallographic data of TP receptors (e.g., PDB ID 6IIU) to model TXB1 binding. Validate predictions with surface plasmon resonance (SPR) to quantify binding affinity .
  • Mutagenesis studies : Introduce point mutations (e.g., Arg295Ala in TPα) to identify critical residues for TXB1 signaling .
  • Functional assays : Measure intracellular calcium flux or IP3 production in TP receptor-transfected HEK293 cells .

Q. How can researchers address challenges in correlating TXB1 levels with thromboxane-mediated pathologies, such as thrombosis or metastasis?

Answer:

  • Multi-omics integration : Combine TXB1 quantification with transcriptomic data (e.g., thromboxane synthase expression) to identify dysregulated pathways .
  • Pharmacological modulation : Use dual thromboxane synthase inhibitors/receptor antagonists (e.g., picotamide) to dissect TXB1’s contribution to disease phenotypes .
  • Cohort stratification : Subdivide patient cohorts by genetic polymorphisms (e.g., TBXAS1 variants) to assess TXB1’s predictive value .

Methodological Reference Table

Parameter Recommended Technique Key References
TXB1 QuantificationGC/MS with deuterated standards
Receptor BindingSPR or calcium flux assays
Metabolite ProfilingLC-MS/MS lipidomics
Statistical AnalysisANOVA with Bonferroni correction

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。